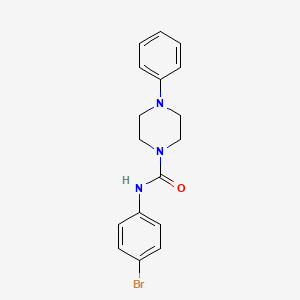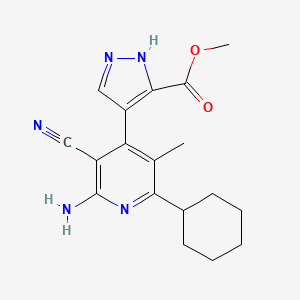
N-(4-bromophenyl)-4-phenyl-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromophenyl)-4-phenyl-1-piperazinecarboxamide, also known as BPP, is a chemical compound that has been studied for its potential applications in scientific research. BPP is a piperazine derivative that has shown promising results in various studies, particularly in the field of neuroscience. In
作用机制
N-(4-bromophenyl)-4-phenyl-1-piperazinecarboxamide acts as a selective agonist for the 5-HT1A and 5-HT7 receptors, which are both G protein-coupled receptors. The binding of this compound to these receptors leads to the activation of intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway. This activation can lead to the modulation of neurotransmitter release, which may have implications for the treatment of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of intracellular signaling pathways, and the activation of certain ion channels. These effects may have implications for the treatment of various conditions, including depression, anxiety, migraines, and Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of using N-(4-bromophenyl)-4-phenyl-1-piperazinecarboxamide in lab experiments is its high selectivity for serotonin receptors, which allows for more targeted studies. This compound also has low toxicity, making it a safer alternative to other compounds. However, one limitation of using this compound is its relatively low yield, which may limit its availability for larger-scale studies.
未来方向
There are several future directions for the study of N-(4-bromophenyl)-4-phenyl-1-piperazinecarboxamide, including further exploration of its potential as a drug candidate for the treatment of various conditions, including neurological disorders and migraines. Additionally, future studies may focus on the development of more efficient synthesis methods for this compound, as well as the investigation of its potential as a tool for studying the role of serotonin receptors in various physiological processes.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential applications in various scientific research fields, particularly in the field of neuroscience. Its selective binding to serotonin receptors and low toxicity make it a promising candidate for further drug development and research. However, further studies are needed to fully understand its mechanism of action and potential applications in various conditions.
合成方法
The synthesis of N-(4-bromophenyl)-4-phenyl-1-piperazinecarboxamide involves the reaction of 4-bromoaniline and 4-phenylpiperazine with phosgene. The resulting product is purified through recrystallization and characterized using spectroscopic techniques. The yield of this compound is typically around 50%, and the purity can be increased through further purification methods.
科学研究应用
N-(4-bromophenyl)-4-phenyl-1-piperazinecarboxamide has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to selectively bind to serotonin receptors, specifically the 5-HT1A and 5-HT7 receptors. This binding activity has been linked to the modulation of neurotransmitter release, which may have implications for the treatment of neurological disorders such as depression and anxiety.
In pharmacology, this compound has been studied for its potential as a drug candidate for the treatment of various conditions, including migraines, schizophrenia, and Parkinson's disease. This compound has been shown to have low toxicity and high selectivity for serotonin receptors, making it a promising candidate for further drug development.
属性
IUPAC Name |
N-(4-bromophenyl)-4-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O/c18-14-6-8-15(9-7-14)19-17(22)21-12-10-20(11-13-21)16-4-2-1-3-5-16/h1-9H,10-13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDESHOHPPDIEHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1',2',3',4',4a',5',10',11a'-octahydrospiro[cyclohexane-1,11'-dibenzo[b,e][1,4]diazepine]](/img/structure/B5423781.png)
![N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-3-(1H-imidazol-2-yl)benzamide](/img/structure/B5423788.png)

![1-(4-fluorophenyl)-3-[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]-2-propen-1-one](/img/structure/B5423810.png)
![5-(2-ethoxybenzoyl)-3-(2-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5423825.png)
![N-[1-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5423836.png)
![methyl 4-[({2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinyl}carbonyl)amino]benzoate](/img/structure/B5423841.png)
![5-[(3-methoxyphenoxy)methyl]-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5423844.png)
![4-[2-(propylthio)benzoyl]morpholine](/img/structure/B5423850.png)
![N-cyclobutyl-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine](/img/structure/B5423856.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(1,2-dimethyl-1H-indol-3-yl)ethanone](/img/structure/B5423866.png)
![N-[2-(1-adamantyl)ethyl]-4-chloro-3-methoxybenzenesulfonamide](/img/structure/B5423872.png)
![(3S*,4R*)-3-benzyl-1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-4-methyl-4-piperidinol](/img/structure/B5423877.png)
![2-(4-{[1-(2-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-methoxyphenoxy)-N-(4-fluorophenyl)acetamide](/img/structure/B5423884.png)